Discovery and synthesis of novel type IV CFTR correctors
Discovery and synthesis of novel type IV CFTR correctors
An In-depth Technical Guide to the Discovery and Synthesis of Novel Type IV CFTR Correctors
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an epithelial anion channel. The most common mutation, F508del, leads to protein misfolding, retention in the endoplasmic reticulum (ER), and premature degradation. Pharmacological correctors aim to rescue the trafficking of mutant CFTR to the cell surface. While previous correctors (Types I, II, and III) have provided significant clinical benefit, they only partially restore CFTR function. Recently, a novel class of macrocyclic compounds, designated Type IV correctors, has been discovered. These molecules demonstrate a unique mechanism of action, binding to a novel site on the CFTR protein and promoting its co-translational assembly, resulting in unprecedented rescue of F508del-CFTR to wild-type levels of function. This guide provides a comprehensive overview of the discovery, mechanism, and synthesis of these promising new therapeutic agents.
Introduction to CFTR and Corrector Classes
The CFTR Protein: Structure and Function
The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily, uniquely functioning as a cAMP- and ATP-regulated anion channel.[1] Its structure consists of two membrane-spanning domains (MSD1 and MSD2), two nucleotide-binding domains (NBD1 and NBD2), and a unique regulatory (R) domain.[2][3] Channel activation is a multi-step process: first, the R-domain must be phosphorylated by protein kinase A (PKA), which allows the NBDs to bind and hydrolyze ATP.[3][4] This ATP-driven cycle of NBD dimerization and separation powers the opening and closing of the channel pore formed by the MSDs, allowing the passage of chloride and bicarbonate ions.
The F508del mutation in NBD1 disrupts the intricate process of CFTR folding, leading to its recognition by ER quality control machinery and subsequent proteasomal degradation. This prevents the protein from trafficking to the cell surface, resulting in a severe loss of ion transport.
Classification of CFTR Correctors
CFTR correctors are small molecules that rescue the processing and trafficking of folding-deficient CFTR mutants. They are categorized based on their binding sites and mechanisms of action.
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Type I Correctors (e.g., Lumacaftor, Tezacaftor): These agents bind to and stabilize the first transmembrane domain (TMD1), improving its folding and integration.
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Type II Correctors (e.g., Corr-4a): These compounds are thought to interact with the NBD2 domain.
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Type III Correctors (e.g., Elexacaftor): These molecules stabilize the interface between NBD1 and the membrane-spanning domains.
While combinations of these correctors (like in Trikafta) are synergistic, they do not fully restore CFTR function to wild-type levels.
The Emergence of Type IV Correctors
A recently discovered class of macrocyclic compounds has been defined as Type IV correctors . These molecules are uniquely effective, demonstrating an additive effect with the known corrector types and achieving a more complete rescue of F508del-CFTR. Their discovery marks a significant advancement in the field, offering the potential to normalize CFTR function.
Discovery of Novel Type IV Correctors
The identification of Type IV correctors was the result of systematic high-throughput screening (HTS) campaigns designed to find compounds that could rescue F508del-CFTR function.
High-Throughput Screening (HTS) Strategy
The primary HTS methodology for identifying CFTR modulators relies on cell-based functional assays. A common and effective approach is the halide-sensitive Yellow Fluorescent Protein (YFP) assay.
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Cell Line: A stable epithelial cell line (e.g., Fischer Rat Thyroid - FRT, or human bronchial epithelial - CFBE) is engineered to co-express the F508del-CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q).
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Compound Incubation: The cells are plated in multi-well formats and incubated with a diverse library of small molecules for an extended period (typically 18-24 hours) at 37°C to allow for correction of the protein trafficking defect.
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Functional Assay: After incubation, the cells are transferred to an automated fluorescence plate reader. A baseline fluorescence is established, and then a solution containing a cAMP agonist (e.g., forskolin) to activate the CFTR channel and a potentiator to ensure the channel gate is open is added. Subsequently, an iodide-containing solution is rapidly added.
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Signal Detection: If functional F508del-CFTR channels have been trafficked to the cell membrane, the addition of iodide will cause it to flow into the cell, quenching the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the amount of functional CFTR at the cell surface.
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Hit Identification: Compounds that produce a significant increase in the rate of iodide influx (quenching) compared to controls are identified as "hits" or corrector candidates.
This HTS workflow allows for the rapid screening of tens of thousands of compounds to identify novel chemical scaffolds with corrector activity.
Mechanism of Action of Type IV Correctors
Type IV correctors operate via a novel allosteric mechanism, binding to a previously unidentified site on the CFTR protein.
A Unique Binding Site
Photo-activatable cross-linking studies, molecular docking, and site-directed mutagenesis have identified the binding site for Type IV correctors in a cavity located between the N-terminal lasso helix (Lh1) and transmembrane helix-1 of MSD1 . This site is distinct from the binding pockets of Type I, II, and III correctors, which explains their additive and complementary behavior.
Promotion of Co-translational Assembly
The F508del mutation is known to destabilize the interface between NBD1 and the MSDs. Type IV correctors do not bind directly to NBD1 but instead act at an earlier stage of protein biogenesis. By binding between Lh1 and MSD1, these macrocyclic compounds are proposed to stabilize a critical translational intermediate. This action promotes the proper co-translational assembly of the entire N-terminal region of the protein, including Lh1, MSD1, and MSD2 . This allosteric stabilization of the N-terminal domains prevents misfolding and subsequent recognition by the ER degradation machinery, allowing the protein to mature and traffic effectively.
References
- 1. drughunter.com [drughunter.com]
- 2. Design and Synthesis of a Hybrid Potentiator-Corrector Agonist of the Cystic Fibrosis Mutant Protein ΔF508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Macrocyclic 1,3,4-Oxadiazoles as CFTR Modulators for Treating Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
